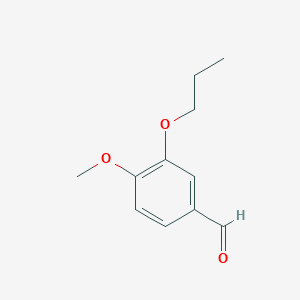

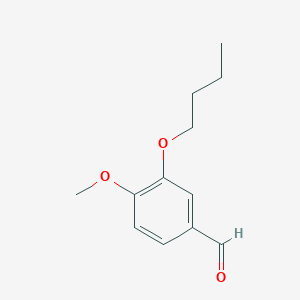

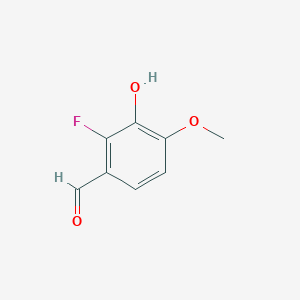

2-Fluoro-3-hydroxy-4-methoxybenzaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated benzaldehydes has been reported in several studies. For instance, a facile synthesis of 3-fluoro-4-methoxybenzaldehyde was achieved through the reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, followed by extraction with anhydrous ether after basification with potassium carbonate, yielding an 87.3% success rate . This method simplifies the synthetic process and avoids the use of concentrated hydrochloric and sulfuric acids, reducing industrial production damage and cost .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in several studies. For example, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde was found to have planar and parallel benzaldehyde and nitroaniline fragments linked through an ethylene bridge . This structural information can be useful in predicting the conformation and reactivity of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde.

Chemical Reactions Analysis

Fluorinated benzaldehydes are versatile intermediates in various chemical reactions. The fluorogenic aldehyde bearing a 1,2,3-triazole moiety was used to monitor aldol reactions through fluorescence changes . Additionally, the oxidation of substituted 4-fluorobenzaldehydes has been applied in the syntheses of fluorinated phenols . These studies demonstrate the reactivity of fluorinated benzaldehydes in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzaldehydes have been investigated through spectroscopic studies. For instance, intramolecular charge transfer effects on 4-hydroxy-3-methoxybenzaldehyde were studied, revealing the presence of locally excited and intramolecular charge transfer states . Structural transformations of 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions were also investigated, showing conformational changes and isomerization upon UV irradiation . These findings provide a foundation for understanding the behavior of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde under various conditions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

- A study demonstrated a simplified method for synthesizing 3-fluoro-4-methoxybenzaldehyde, a compound structurally related to 2-fluoro-3-hydroxy-4-methoxybenzaldehyde, which avoids the use of concentrated acids, reducing production costs and environmental impact (Wang Bao-jie, 2006).

Anticancer Properties

- Research on the synthesis of fluorinated analogues of combretastatin A-4, using fluorinated benzaldehydes including compounds like 3-fluoro-4-methoxybenzaldehyde, revealed the potent cell growth inhibitory properties of these analogues, suggesting potential applications in cancer treatment (N. Lawrence et al., 2003).

Bioconversion and Enzymatic Reactions

- The white-rot fungus Bjerkandera adusta was studied for its ability to produce novel halogenated aromatic compounds, including chloro-fluoro-methoxybenzaldehydes, using fluoro-labelled precursors. This indicates a potential application in producing specialized halogenated compounds for various uses (F. R. Lauritsen & A. Lunding, 1998).

Pharmaceutical and Chemical Intermediates

- Methyl 4-bromo-2-methoxybenzoate, synthesized from 4-bromo-2-fluorotoluene, involved a step with 4-bromo-2-fluorobenzaldehyde, a related compound, highlighting its role as an intermediate in pharmaceutical and chemical manufacturing (Chen Bing-he, 2008).

Spectroscopic Analysis and Molecular Interactions

- A study on 4-hydroxy-3-methoxybenzaldehyde explored its absorption and fluorescence characteristics in different environments, contributing to understanding of molecular interactions in spectroscopic analysis (N. Rajendiran & T. Balasubramanian, 2008).

Structural and Conformational Studies

- Research on 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions provided insights into structural transformations and conformations of these compounds, important forunderstanding their behavior in various physical states and potential applications in materials science (G. O. Ildız, J. Konarska, & R. Fausto, 2018).

Flavor and Fragrance Industry Applications

- 2-Hydroxy-4-methoxybenzaldehyde, a compound similar to 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, was identified as a key component contributing to the taste and fragrance of Mondia whytei root-bark, indicating potential applications in the flavor and fragrance industry (K. Mukonyi & I. Ndiege, 2001).

Antioxidant and Antimicrobial Studies

- Schiff bases derived from 2-Hydroxy-4-methoxybenzaldehyde exhibited significant antiaflatoxigenic and antimicrobial activities, suggesting potential for development of new antimicrobial agents (Nanishankar V. Harohally et al., 2017).

Crystallographic and Molecular Modeling

- Studies on the crystal structures of methoxybenzaldehyde oxime derivatives, including 2- and 3-methoxybenzaldehydes, provided valuable information on their conformations and hydrogen-bonding patterns, relevant in the field of crystallography and molecular design (L. Gomes et al., 2018).

Electrosynthesis and Radiochemistry

- The electrosynthesis and radiochemical applications of fluorinated benzaldehydes were explored in studies aiming to develop novel 18F-fluorinated aromatic compounds, indicating potential applications in nuclear medicine and imaging technologies (P. Chakraborty & M. Kilbourn, 1991).

Electrochemical Sensing

- A study on the electrochemical sensing of vanillin, which is structurally related to 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, underscores the potential of these compounds in developing sensitive and selective sensors for various applications (V. Manikandan et al., 2022).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

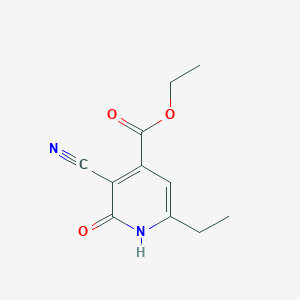

2-fluoro-3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWGNIURZTZLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344595 | |

| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |

CAS RN |

79418-73-8 | |

| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79418-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)